N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3S/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAAJWZOERAQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves a multi-step process. One common method includes the following steps:
Cross-Coupling Reaction: The initial step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the obtained acetylenes, resulting in the formation of N-propargylenaminones.
Intramolecular Cyclization: Finally, the prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cytotoxic Effects
The structural similarities to other bioactive compounds raise the possibility of cytotoxic effects against cancer cell lines. For instance:
- Related Compounds : Derivatives such as pyrrolopyrazines have shown significant activity against human cancer cell lines like Panc-1 (pancreatic cancer) and MDA-MB-231 (breast cancer) .
The exact mechanism by which N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide exerts cytotoxicity remains to be elucidated but may involve interactions with specific molecular targets within biological systems.
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings regarding its biological activities, this compound holds promise for further investigation in the following areas:
- Cancer Therapy : Its potential cytotoxic effects suggest it could be a candidate for development as an anticancer agent.
- Antimicrobial Treatments : If proven effective against pathogenic microorganisms, it could contribute to the development of new antimicrobial therapies.
Table 1: Summary of Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with significant attention in synthetic chemistry.
Pyrrolopyrazine Derivatives: Compounds with similar core structures but different substituents, exhibiting various biological activities.
Uniqueness
N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its bromophenyl group allows for unique substitution reactions, and its dihydropyrrolo[1,2-a]pyrazine core provides a versatile scaffold for further functionalization.
Biological Activity
N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-pyrazine core with a bromophenyl substituent and a carbothioamide group. The presence of these functional groups is believed to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance:
- Antimycobacterial Activity : Some related compounds have shown high efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL .
- Antifungal Activity : Certain derivatives demonstrated potent antifungal effects against Trichophyton mentagrophytes, suggesting that structural modifications can enhance antifungal potency .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimycobacterial | 6.25 |
| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Antifungal | 15.62 |
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Certain pyrrole derivatives have been reported to inhibit the growth of cancer cells in vitro, indicating a potential for further development as anticancer agents .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the compound's interaction with biological targets .
- Molecular Size and Configuration : Increasing the molecular size has been correlated with improved binding affinity and potency against target pathogens .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of pyrrole derivatives were tested against various bacterial strains. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, leading to increased apoptosis rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, and how can intermediates be optimized?
- Methodology :
-
Step 1 : Start with condensation reactions using anhydrous hydrazine and substituted aldehydes (e.g., 3-fluoropyridine derivatives) under reflux (110°C, 16 hrs) to form pyrrolo-pyrazine cores .
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Step 2 : Bromination via HBr treatment (2 M NaOH, 3 hrs) introduces the 3-bromo substituent, achieving ~29% yield after purification by liquid-liquid extraction and recrystallization .
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Step 3 : Boc-protection (Boc₂O, DMAP, Et₃N) stabilizes reactive intermediates, yielding 88% protected derivatives .
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Optimization : Use Pd-catalyzed cross-coupling (Pd₂(dba)₃, XPhos) for aryl-amine bond formation, achieving 70% yield after TFA deprotection and reverse-phase HPLC purification .
Table 1: Key Reaction Parameters
Step Reagents/Conditions Yield Purification Method 1 Hydrazine, 110°C 29% EtOAc extraction 2 HBr, NaOH 88% Recrystallization 3 Pd₂(dba)₃, XPhos 70% Reverse-phase HPLC
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and thiocarbonyl (C=S) signals (δ 190–200 ppm in ¹³C) .
- Mass Spectrometry : Exact mass calculated via HRMS (e.g., [M+H]⁺ = 456.02 Da) to confirm molecular formula .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) for stereochemical validation .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during synthesis?
- Methodology :
-
Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in thiourea moieties) by acquiring spectra at 25–60°C .
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COSY/NOESY : Identify coupling between adjacent protons (e.g., pyrrolo-pyrazine ring protons) to assign stereochemistry .
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Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress exchange broadening in NH/SH groups .
Table 2: Common NMR Artifacts and Solutions
Artifact Cause Solution Signal splitting Rotamers in thiocarbonyl VT-NMR at 40°C Broad NH peaks Hydrogen exchange DMSO-d₆, 25°C Missing carbonyl signals Low solubility Sonication in CDCl₃
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, PDB ID: 1M17). Optimize scoring functions for thiourea H-bonding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values using Hammett constants .
- MD Simulations : Simulate solvation dynamics (AMBER force field) to assess membrane permeability .
Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?
- Methodology :
- Catalyst Screening : Compare Pd(OAc)₂, Pd₂(dba)₃, and XPhos ligand systems for C–N coupling efficiency (≥80% yield with XPhos) .
- CO Surrogates : Replace toxic CO gas with formic acid derivatives (e.g., HCO₂H) to enhance safety and reproducibility .
- Microwave Assistance : Reduce reaction time from 12 hrs to 2 hrs (100°C, 300 W) while maintaining yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar compounds?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., thiourea C=S stretch at 1250 cm⁻¹) .
- Byproduct Analysis : Identify side products (e.g., des-bromo derivatives) via LC-MS/MS and adjust stoichiometry .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to optimize solubility and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
